2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including an imidazo[1,2-a]pyridine ring, a thioether group, and a nitrobenzothiazole ring . It’s part of a class of compounds that have been studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its imidazo[1,2-a]pyridine core, to which a bromomethylthio group and a nitrobenzothiazole group are attached . The exact conformation and stereochemistry would require further analysis, such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, aren’t specified in the available literature .Scientific Research Applications
Synthesis and Biological Activities
Antihypertensive Agents
Research into the synthesis of thiosemicarbazides, triazoles, and Schiff bases derived from related structures has identified compounds with significant antihypertensive α-blocking activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antitubercular and Antimicrobial Activity
Studies have been conducted on the synthesis of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles, revealing interesting activity against Chagas disease and potential as backups for antitubercular drugs (Thompson et al., 2017). Similarly, the synthesis of novel 2-styryl benzimidazoles has demonstrated anti-tubercular and anti-microbial activities against a variety of bacterial and fungal strains (Shingalapur, Hosamani, & Keri, 2009).
Antiproliferative Activity
A series of 2-aminobenzimidazole derivatives have been synthesized and evaluated for their antiproliferative activity in vitro, showing cytotoxic activity against human cancer cell lines (Nawrocka, Sztuba, Kowalska, Liszkiewicz, Wietrzyk, Nasulewicz, Pełczyńska, & Opolski, 2004).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyridines have been known to interact with various biological targets, contributing to their medicinal applications .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes at the molecular level that can lead to observable effects .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce changes at the cellular level, leading to various effects .
properties
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O2S2/c16-14-11(17-13-3-1-2-6-19(13)14)8-23-15-18-10-7-9(20(21)22)4-5-12(10)24-15/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQGTACPBQTPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.